1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester
Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring, making them significant in various biological and pharmaceutical applications
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The compound can be synthesized starting from indole or its derivatives. The indole ring can be constructed using methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Boronic Acid Introduction: Boronic acid groups can be introduced through borylation reactions, often using boronic acids or boron trifluoride (BF3) as reagents.
Piperidine Attachment: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the piperidine group.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to its tert-butyl ester using tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: Reduction reactions can be performed to convert the boronic acid group to borane derivatives.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the piperidine group.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Oxidation: Nitric acid, halogens (e.g., bromine), and oxidizing agents (e.g., KMnO4).
Reduction: Hydrogen gas, metal hydrides (e.g., LiAlH4).
Substitution: Piperidine, suitable leaving groups (e.g., tosylates), and strong bases (e.g., NaH).
Coupling Reactions: Palladium catalysts, boronic acids, and aryl halides.
Major Products Formed:
Nitroindoles: Resulting from nitration reactions.
Halogenated Indoles: Resulting from halogenation reactions.
Borane Derivatives: Resulting from reduction of boronic acids.
Coupled Products: Resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Boronic Acid Group: Interacts with enzymes and proteins, potentially inhibiting their activity.
Piperidine Moiety: May bind to receptors or enzymes, modulating their function.
Indole Core: Participates in various biochemical interactions, influencing cellular processes.
Comparison with Similar Compounds
Indole-3-carboxylic acid derivatives: Similar in structure but differ in functional groups and biological activities.
Boronic acid derivatives: Share the boronic acid group but vary in the attached moieties and applications.
Piperidine derivatives: Similar in the presence of the piperidine group but differ in the core structure and functional groups.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(piperidin-1-ylmethyl)indol-2-yl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O4/c1-19(2,3)26-18(23)22-16-8-7-14(13-21-9-5-4-6-10-21)11-15(16)12-17(22)20(24)25/h7-8,11-12,24-25H,4-6,9-10,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYQDVDTPBUKTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN3CCCCC3)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723274 | |
Record name | {1-(tert-Butoxycarbonyl)-5-[(piperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913388-56-4 | |
Record name | {1-(tert-Butoxycarbonyl)-5-[(piperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.